molecular formula C16H16ClNOS B2741475 2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235299-13-4

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2741475
CAS No.: 1235299-13-4
M. Wt: 305.82
InChI Key: VXFGIWHZXCFHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a thiophen-3-ylmethyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride, cyclopropylamine, and thiophen-3-ylmethanol as the primary starting materials.

    Formation of Intermediate: The first step involves the reaction of 2-chlorobenzyl chloride with thiophen-3-ylmethanol in the presence of a base such as sodium hydride to form 2-(2-chlorophenyl)-thiophen-3-ylmethanol.

    Amidation Reaction: The intermediate is then reacted with cyclopropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to potentially modify the amide group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified amides, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-cyclopropylacetamide
  • 2-(2-chlorophenyl)-N-(thiophen-3-ylmethyl)acetamide
  • N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is unique due to the combination of its chlorophenyl, cyclopropyl, and thiophen-3-ylmethyl groups This combination imparts distinct physicochemical properties and biological activities that are not observed in other similar compounds

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-13(15)9-16(19)18(14-5-6-14)10-12-7-8-20-11-12/h1-4,7-8,11,14H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFGIWHZXCFHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.